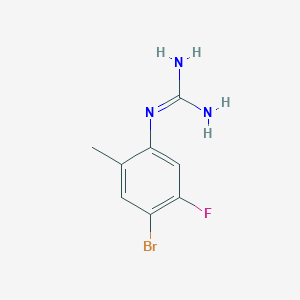
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile chemical properties and biological activities. This compound features a guanidine group attached to a phenyl ring substituted with bromine, fluorine, and methyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be efficient in installing the guanidine functionality . Industrial production methods may involve large-scale synthesis using these or similar approaches, optimized for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding nitro or hydroxyl derivatives.
Coupling Reactions: The guanidine group can participate in coupling reactions with various electrophiles, forming new C-N bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their conformation and activity . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine include other guanidine derivatives such as:
- 1-(4-Chloro-5-fluoro-2-methylphenyl)guanidine
- 1-(4-Bromo-5-chloro-2-methylphenyl)guanidine
- 1-(4-Bromo-5-fluoro-2-ethylphenyl)guanidine
These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The unique combination of bromine, fluorine, and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H9BrFN3 |
|---|---|
Poids moléculaire |
246.08 g/mol |
Nom IUPAC |
2-(4-bromo-5-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-5(9)6(10)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
Clé InChI |
KJCNUPNMMJGOMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=C(N)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)

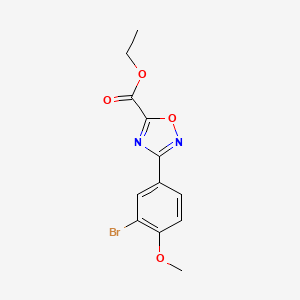
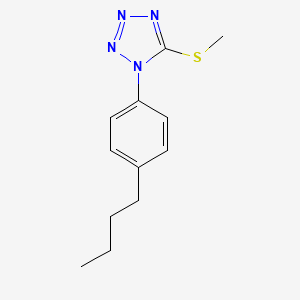
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
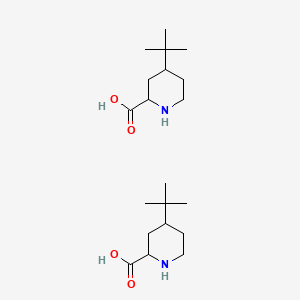
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
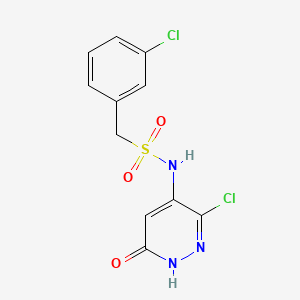
![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)

![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
